6-fluoro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine
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Overview
Description
6-Fluoro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine is a fluorinated quinoline derivative. Fluorinated compounds are known for their unique properties, such as increased stability, bioavailability, and activity. These properties make them valuable in various fields, including pharmaceuticals, materials science, and molecular imaging .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various targets such as theserotonin 5-HT 2A receptor . This receptor plays a key role in the regulation of cortical function and cognition .
Mode of Action
Compounds that interact with the serotonin 5-ht 2a receptor, like some psychedelics, are known to produce profound effects on perception . They are often discarded by the pharmaceutical industry due to their 5-HT 2A agonist activity .
Biochemical Pathways
Compounds that interact with the serotonin 5-ht 2a receptor are known to have significant effects on the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
Pharmacokinetics
The structure-activity relationships of similar compounds, such as psychedelics, have been studied .
Result of Action
Compounds that interact with the serotonin 5-ht 2a receptor are known to produce unique and dramatic alterations in consciousness .
Action Environment
The effects of similar compounds can be influenced by various factors, including the presence of other substances, the physiological state of the individual, and environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for fluorinated compounds often involve the use of specialized fluorinating agents and catalysts to achieve high yields and selectivity. Enzymatic methods, such as those involving fluorinases, are also being explored for their potential to provide more environmentally friendly and efficient synthesis routes .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions may produce various halogenated quinoline derivatives .
Scientific Research Applications
6-Fluoro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated quinoline derivatives, such as:
- 6-fluoroquinoline
- 4-tosylquinoline
- N-(4-methylbenzyl)quinoline
Uniqueness
6-Fluoro-N-(4-methylbenzyl)-3-tosylquinolin-4-amine is unique due to the combination of its fluorine atom, tosyl group, and methylbenzyl substituent. This combination imparts specific properties, such as increased stability and bioavailability, which may not be present in other similar compounds .
Properties
IUPAC Name |
6-fluoro-N-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2S/c1-16-3-7-18(8-4-16)14-27-24-21-13-19(25)9-12-22(21)26-15-23(24)30(28,29)20-10-5-17(2)6-11-20/h3-13,15H,14H2,1-2H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFSDXMGQOYMGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.